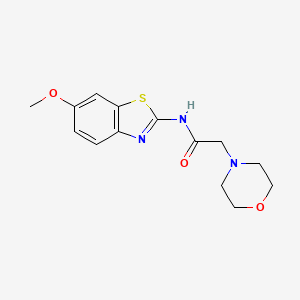![molecular formula C21H26N4O2S B5535942 2-[(5-methylpyrazin-2-yl)methyl]-9-[(3-methyl-2-thienyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535942.png)
2-[(5-methylpyrazin-2-yl)methyl]-9-[(3-methyl-2-thienyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such compounds typically involves strategies like Michael addition reactions, as demonstrated in the practical and divergent synthesis of related 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, where lithium enolate is efficiently added to a tetrasubstituted olefin acceptor (Yang et al., 2008).
Molecular Structure Analysis
The molecular structure of diazaspirocycles, including compounds like 2-[(5-Methylpyrazin-2-yl)methyl]-9-[(3-methyl-2-thienyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one, often features complex arrangements with potential for bioactivity. These structures are typically characterized using techniques like NMR, X-ray diffraction, and crystallographic analysis (Zeng et al., 2021).
Chemical Reactions and Properties
Diazaspirocycles participate in various chemical reactions, demonstrating diverse chemical properties. For example, they undergo double Michael addition reactions, as shown in the synthesis of nitrogen-containing spiro heterocycles (Aggarwal et al., 2014). Their reactivity is influenced by the substituents present in the molecular structure.
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and crystalline structure, are often determined using a range of spectroscopic and analytical techniques. The single-crystal structure of diazaspiro compounds, for instance, reveals insights into their physical characteristics and the forces driving their crystal packing (Islam et al., 2017).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and functional group behavior are key to understanding the behavior of diazaspirocycles in various chemical environments. The synthesis and photophysical studies of diazaspiro compounds give insights into their solvatochromic behavior and electronic properties, which are critical for understanding their chemical properties (Aggarwal & Khurana, 2015).
Applications De Recherche Scientifique
Efficient Synthesis and Structural Analysis
Catalyst-Free Synthesis of Nitrogen-Containing Heterocycles
An efficient, catalyst-free synthesis method for nitrogen-containing spiro heterocycles, including diazaspiro[5.5]undecanes, has been developed through a [5 + 1] double Michael addition reaction. This method yields high product purities within a short reaction time, indicating a streamlined approach to synthesizing complex spirocyclic compounds (Aggarwal, Vij, & Khurana, 2014).
Photophysical Studies and TDDFT Calculations
Research into the photophysical properties and solvatochromic analysis of diazaspiro compounds, including diazaspiro[5.5]undecanes, has provided insights into their solvent-dependent behaviors. This knowledge is crucial for applications in materials science and photophysical research (Aggarwal & Khurana, 2015).
Bioactivity and Potential Therapeutic Applications
Bioactivity of 1,9-Diazaspiro[5.5]Undecanes
A review highlighting the bioactivity and synthesis of 1,9-diazaspiro[5.5]undecanes, including structures with potential therapeutic applications for treating obesity, pain, immune system disorders, cell signaling, cardiovascular, and psychotic disorders, underscores the versatility and potential of these compounds in drug development (Blanco‐Ania, Heus, & Rutjes, 2017).
Microwave-Assisted Solid-Phase Synthesis
Innovations in the microwave-assisted solid-phase synthesis of diazaspirocycles, including 2,9-diazaspiro[5.5]undecanes, highlight advancements in synthetic methodologies that could streamline the production of these complex molecules for further pharmacological evaluation (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(5-methylpyrazin-2-yl)methyl]-9-(3-methylthiophene-2-carbonyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c1-15-4-10-28-19(15)20(27)24-8-6-21(7-9-24)5-3-18(26)25(14-21)13-17-12-22-16(2)11-23-17/h4,10-12H,3,5-9,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNWCDMBNFKJMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCC3(CCC(=O)N(C3)CC4=NC=C(N=C4)C)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Methylpyrazin-2-yl)methyl]-9-[(3-methyl-2-thienyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclopropyl-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5535864.png)

![3-[1-(4-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5535880.png)

![6-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5535895.png)
![1-cyclopentyl-5-oxo-N-[3-(2-pyridinyl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5535902.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-1H-benzimidazole](/img/structure/B5535903.png)
![5-(4-methylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5535905.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5535909.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B5535932.png)
![4-{[(3S)-3-amino-1-piperidinyl]sulfonyl}-N-(2,2-difluoroethyl)benzamide hydrochloride](/img/structure/B5535935.png)
![2-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5535948.png)
![2-[(3-chlorobenzyl)sulfonyl]-4,6-bis(trifluoromethyl)pyrimidine](/img/structure/B5535955.png)